molecular formula C12H16BrNO4S B486731 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine CAS No. 794548-40-6

4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine

Cat. No.: B486731
CAS No.: 794548-40-6
M. Wt: 350.23g/mol
InChI Key: YQYUEWABQKPNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine is a chemical compound offered for research use only. It is strictly for laboratory applications and not intended for diagnostic, therapeutic, or personal use. This diarylsulfonylmorpholine derivative is of significant interest in medicinal chemistry, particularly in the development of novel antitumor agents. Compounds within this structural class have been investigated for their ability to inhibit tubulin polymerization by binding to the colchicine site, thereby disrupting microtubule formation and exhibiting potent antiproliferative effects against various human tumor cell lines . The molecular design, featuring a bromo and methoxy-substituted phenyl ring linked to a morpholine via a sulfonyl group, is a key scaffold explored in cancer research . Researchers can utilize this compound as a building block in organic synthesis or as a candidate for evaluating structure-activity relationships in the search for new antimitotic drugs .

Properties

IUPAC Name

4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-9-7-11(17-2)12(8-10(9)13)19(15,16)14-3-5-18-6-4-14/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYUEWABQKPNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCOCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine typically involves the sulfonylation of morpholine with 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound Name Substituents Melting Point (°C) Density (g/cm³) pKa References
4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine 5-Br, 2-OMe, 4-Me Not reported Not reported Not reported
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-OMe 109–110 Not reported Not reported
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-OMe 85–86 Not reported Not reported
4-[(3-Methoxyphenyl)sulfonyl]morpholine 3-OMe 125.9–127.3 Not reported Not reported
4-[(4-Nitrophenyl)sulfonyl]morpholine 4-NO₂ 173 1.450 -8.69
4-((3-Chlorophenyl)sulfonyl)morpholine 3-Cl 144.2–145.2 Not reported Not reported

Key Observations :

  • Melting Points : Nitro-substituted derivatives exhibit higher melting points (e.g., 173°C for 4-[(4-Nitrophenyl)sulfonyl]morpholine) due to stronger intermolecular interactions from polar nitro groups . Ortho-substituted methoxy compounds (e.g., 85–86°C for 2-methoxy) have lower melting points compared to para-substituted analogues (109–110°C), likely due to reduced crystal symmetry .
  • Density and pKa : The nitro-substituted derivative has a higher density (1.450 g/cm³) and a strongly acidic pKa (-8.69), reflecting its electron-withdrawing nature .

Biological Activity

4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a morpholine ring and a sulfonyl group, which are common structural motifs in bioactive molecules. The presence of bromine and methoxy substituents on the aromatic ring further enhances its chemical reactivity and biological potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrNO4SC_{12}H_{16}BrNO_4S with a molecular weight of approximately 336.2 g/mol. The compound's structure can be represented as follows:

Component Structure
Morpholine RingMorpholine
Sulfonyl Group-SO₂-
Bromine Substituent-Br
Methoxy Group-OCH₃

The biological activity of this compound is largely attributed to its sulfonyl group, which interacts with various proteins and enzymes, potentially inhibiting their function. The bromine atom may enhance binding affinity to biological targets, while the methoxy group could influence the compound's solubility and permeability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing moderate activity against Bacillus subtilis and Salmonella typhi, while showing no inhibition against Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined to further elucidate the compound's efficacy.

Bacterial Strain MIC (µg/mL) Activity
Bacillus subtilis32Moderate
Salmonella typhi64Moderate
Escherichia coli>128No Activity

Anticancer Potential

The anticancer properties of sulfonamide derivatives have been well-documented, and preliminary studies suggest that this compound may also exhibit similar effects. It is hypothesized that the compound could interfere with cancer cell proliferation through mechanisms involving apoptosis induction or cell cycle arrest. Further research is necessary to validate these claims.

Case Studies

  • In Vitro Studies : In a recent study, derivatives of morpholine were synthesized and tested for antibacterial activity, with findings indicating that modifications to the sulfonamide structure can significantly enhance biological activity . This underscores the importance of structural diversity in developing effective antimicrobial agents.
  • Mechanistic Insights : Investigations into the interactions between this compound and biological macromolecules have shown potential pathways for its action, including inhibition of key enzymes involved in bacterial metabolism .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine, and what reaction conditions are critical for success?

  • Methodology : The synthesis typically involves a nucleophilic substitution or sulfonylation reaction. For example:

  • Step 1 : React 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with morpholine in a polar aprotic solvent (e.g., dichloromethane or THF).
  • Step 2 : Use a base (e.g., K₂CO₃ or NaOH) to deprotonate morpholine and drive the reaction .
  • Key Conditions : Maintain anhydrous conditions to avoid hydrolysis of the sulfonyl chloride. Reaction temperatures between 0–25°C are optimal to balance reactivity and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify the morpholine ring protons (δ 3.5–3.7 ppm for N–CH₂ and δ 2.8–3.0 ppm for O–CH₂) and aromatic protons from the bromo-methoxy-methylphenyl group (δ 6.8–7.5 ppm). The sulfonyl group deshields adjacent protons .
  • FT-IR : Confirm sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Look for the molecular ion peak at m/z corresponding to C₁₂H₁₅BrNO₄S (exact mass: ~356.0) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or impurities during synthesis?

  • Methodology :

  • Solvent Screening : Test solvents like DMF or acetonitrile to improve solubility of intermediates.
  • Catalyst Exploration : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Purity Analysis : Employ HPLC with a C18 column (UV detection at 254 nm) to monitor byproducts. Adjust stoichiometry (e.g., 1.2 equivalents of morpholine) to suppress unreacted sulfonyl chloride .

Q. What strategies resolve contradictions in spectroscopic data when distinguishing structural isomers or tautomers?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, differentiate between para- and meta-substituted aryl groups using NOESY .
  • X-ray Crystallography : Resolve ambiguities in solid-state structure (e.g., sulfonyl group orientation) using single-crystal diffraction data. Compare experimental bond lengths/angles with DFT-calculated values .

Q. How does computational modeling (e.g., DFT, molecular docking) enhance understanding of this compound's reactivity or bioactivity?

  • Methodology :

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Docking Studies : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Prioritize residues like Ser/Thr in ATP-binding pockets for mutagenesis validation .

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